4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a benzoxazinone core
Properties
IUPAC Name |
4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12-4-7-16-17(8-12)25-11-19(24)23(16)10-18-21-20(22-26-18)15-6-5-13(2)14(3)9-15/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOUSBBUFZKINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the construction of the benzoxazinone core. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products, depending on the substituents introduced .
Scientific Research Applications
4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-methyl-5-pyrazolone
- 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3-one
- 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-ol
Uniqueness
4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its combination of an oxadiazole ring and a benzoxazinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.5 g/mol. The structure features a benzoxazine core substituted with an oxadiazole moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| LogP | 5.9431 |
| Polar Surface Area | 71.632 Ų |
| Hydrogen Bond Acceptors | 7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that oxadiazoles can inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. The compound's ability to interact with specific cellular targets contributes to its cytotoxic effects.
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Case Studies :
- In vitro studies demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against breast (MCF7), prostate (PC-3), and colon (HCT116) cancer cell lines. For instance, compounds similar to the one discussed showed IC50 values ranging from 0.67 to 1.18 µM against these cell lines .
- A comparative analysis revealed that certain oxadiazole derivatives had better growth inhibition percentages than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promise in antimicrobial applications:
- Antimycobacterial Activity : Some studies have reported that oxadiazole compounds exhibit activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants .
- Mechanism of Action : The antimicrobial efficacy is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
